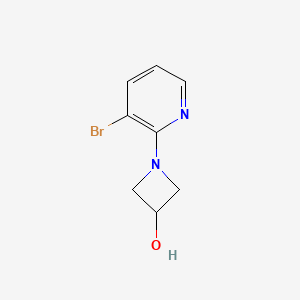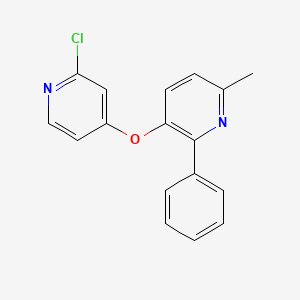![molecular formula C12H16N2O4 B13986285 3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, and the Boc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, streamlining the production process.
化学反应分析
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
科学研究应用
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves the protection of amino groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable intermediate that can be easily removed under acidic conditions . The stability of the Boc group is attributed to the resonance stabilization of the resulting carbocation, which facilitates its cleavage.
相似化合物的比较
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and ease of removal. This makes it particularly valuable in multistep synthesis processes where the protection and deprotection of amino groups are required .
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8(10(15)16)9(13-14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI 键 |
GVUAUSRQIYSYNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
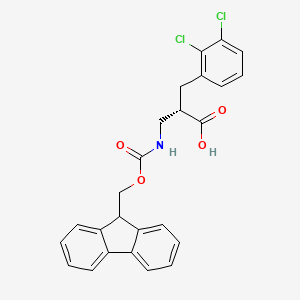
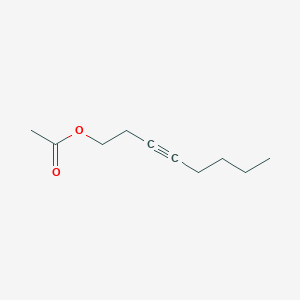

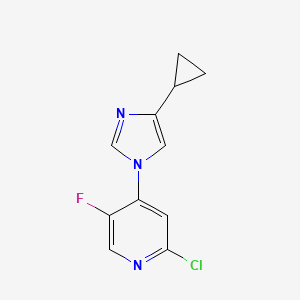
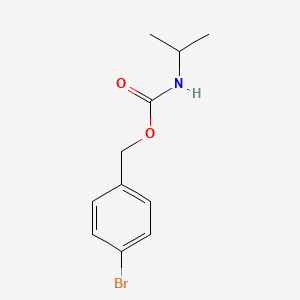
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)
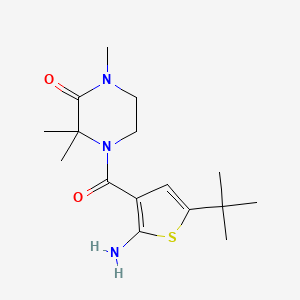
![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)
